N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound with the molecular formula C18H18N2O2 and a molecular weight of 294.354.
Scientific Research Applications
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Biochemical Pathways
It is known that thiq-based compounds can influence various biochemical pathways related to inflammation, cancer, and viral replication .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the reaction of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
Uniqueness
Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-17-8-7-14-9-10-20(12-16(14)11-17)18(22)15-5-3-2-4-6-15/h2-8,11H,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPWNBKYKKEENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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